PRN694

Übersicht

Beschreibung

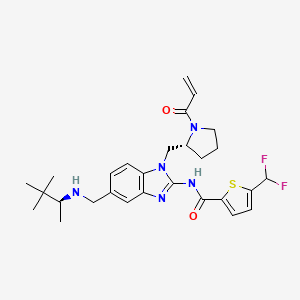

PRN694 is a small molecule, covalent inhibitor that selectively targets interleukin-2-inducible T-cell kinase and resting lymphocyte kinase. These kinases are crucial for intracellular signaling in both normal and neoplastic T-cells and natural killer cells. This compound has shown potential as a therapeutic agent for autoimmune, inflammatory, and malignant diseases .

Wissenschaftliche Forschungsanwendungen

PRN694 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug eingesetzt, um die Rolle der Interleukin-2-induzierbaren T-Zell-Kinase und der ruhenden Lymphozytenkinase in der Signalübertragung von Immunzellen zu untersuchen

Biologie: Wird auf sein Potenzial untersucht, die Aktivierung von T-Zellen und natürlichen Killerzellen zu hemmen, was es zu einer wertvollen Verbindung für die Untersuchung von Immunantworten macht

Medizin: Wird als therapeutisches Mittel für Autoimmun-, Entzündungs- und Krebserkrankungen, einschließlich T-Zell-Prolymphozytischer Leukämie, untersucht

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Signalwege von Immunzellen abzielen

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es kovalent an Cysteinreste 442 der Interleukin-2-induzierbaren T-Zell-Kinase und 350 der ruhenden Lymphozytenkinase bindet und so deren Kinaseaktivitäten blockiert. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, einschließlich der nuklearen Aktivierung des nuklearen Transkriptionsfaktors der aktivierten T-Zellen (NFAT) und der cytoplasmatischen Phospholipase C gamma 1 und des Inhibitors des nuklearen Transkriptionsfaktors kappa B alpha (IκBα). Die verlängerte Zielverweilzeit der Verbindung ermöglicht eine dauerhafte Abschwächung von Effektorzellen in vitro und in vivo .

Wirkmechanismus

Target of Action

PRN694 is a highly selective and potent covalent inhibitor of two members of the Tec family of non-receptor tyrosine kinases: Interleukin-2-Inducible T-Cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) . These kinases are essential mediators of intracellular signaling in both normal and neoplastic T and natural killer (NK) cells .

Mode of Action

This compound covalently binds to cysteine residues 442 of ITK and 350 of RLK, blocking their kinase activities . This covalent interaction with ITK and RLK leads to the suppression of a variety of downstream T-cell receptor (TCR) pathways .

Biochemical Pathways

The inhibition of ITK and RLK by this compound affects several biochemical pathways. It suppresses TCR pathways including nuclear activation of NFAT1 and cytoplasmic PLCγ1 and IKBα in TCR-activated Jurkat cells expressing wild type ITK . Additionally, it blocks the activation or nuclear translocation of NFAT1, JunB, pIκBα, and pERK .

Pharmacokinetics

This compound exhibits extended target residence time on ITK and RLK . This extended residence time enables durable attenuation of effector cells in vitro and in vivo . .

Result of Action

This compound prevents T-cell receptor- and Fc receptor-induced cellular and molecular activation . It inhibits T-cell receptor-induced T-cell proliferation and blocks proinflammatory cytokine release as well as activation of Th17 cells . In vivo experiments demonstrate that this compound reduces an oxazolone-induced delayed type hypersensitivity reaction .

Action Environment

The action of this compound can be influenced by the cellular environment. For instance, in Jurkat T cells with mutated ITK or overexpressed RLK, the selectivity of this compound was validated . .

Vorbereitungsmethoden

PRN694 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die molekulare Modellierung beinhalten, um Moleküle zu designen, die mit Cysteinresten interagieren, während sie an die ATP-Bindungsstelle in der Kinasedomäne binden. Der Syntheseweg beinhaltet die Verwendung verschiedener Reagenzien und Bedingungen, um das gewünschte Produkt zu erhalten. Industrielle Produktionsmethoden umfassen in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

PRN694 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Kovalente Bindung: This compound bindet kovalent an die Cysteinreste 442 der Interleukin-2-induzierbaren T-Zell-Kinase und 350 der ruhenden Lymphozytenkinase und blockiert so ihre Kinaseaktivität

Hemmung der Kinaseaktivität: Die Verbindung hemmt die Kinaseaktivität, indem sie irreversibel an die Zielkinasen bindet und so deren Aktivierung und die anschließenden Signalwege verhindert

Zelluläre und molekulare Aktivierung: This compound verhindert die durch den T-Zell-Rezeptor und den Fc-Rezeptor induzierte zelluläre und molekulare Aktivierung, hemmt die T-Zell-Proliferation und blockiert die Freisetzung proinflammatorischer Zytokine

Vergleich Mit ähnlichen Verbindungen

PRN694 ist einzigartig in seiner dualen Hemmung der Interleukin-2-induzierbaren T-Zell-Kinase und der ruhenden Lymphozytenkinase. Ähnliche Verbindungen umfassen:

Acalabrutinib: Ein weiterer Bruton-Tyrosinkinase-Inhibitor mit einem anderen Wirkmechanismus und therapeutischen Anwendungen.

Die einzigartige Selektivität und die verlängerte Zielverweilzeit von this compound machen es zu einer wertvollen Verbindung für die Untersuchung und möglicherweise Behandlung von durch Immunzellen vermittelten Erkrankungen .

Eigenschaften

IUPAC Name |

5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTKFBGDLDPFLB-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@H]4CCCN4C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35F2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1575818-46-0 | |

| Record name | PRN-694 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1575818460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRN-694 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IZ54DF9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

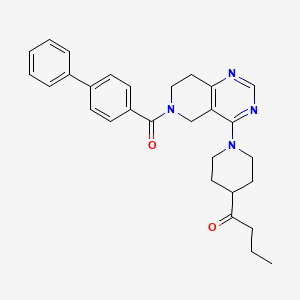

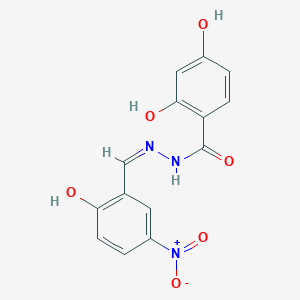

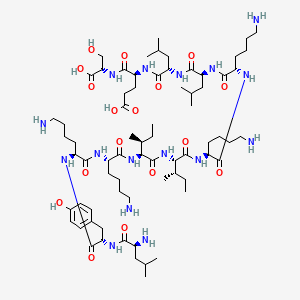

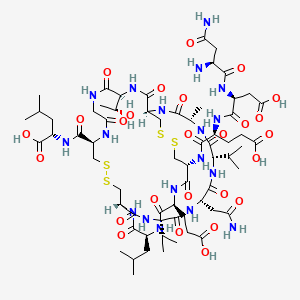

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-3-[4-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B610140.png)